molecular formula C16H15N3O3 B11688415 methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate

methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11688415
M. Wt: 297.31 g/mol
InChI Key: LCRIFEVVAZSIHU-NVMNQCDNSA-N
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Description

Methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate ester linked to a hydrazinylidene moiety, which is further connected to a methylpyridinyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves the condensation of 6-methylpyridine-3-carboxylic acid hydrazide with methyl 4-formylbenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Hydrazine derivatives, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The hydrazinylidene moiety may play a crucial role in binding to the active site of enzymes, thereby modulating their activity. Additionally, the pyridinyl group can interact with various biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • Methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate
  • Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate

Comparison: Methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to its specific hydrazinylidene and pyridinyl moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For example, the presence of a methyl group in the pyridinyl ring can influence the compound’s electronic properties and interactions with biological targets, distinguishing it from other related compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C16H15N3O3/c1-11-3-6-14(10-17-11)15(20)19-18-9-12-4-7-13(8-5-12)16(21)22-2/h3-10H,1-2H3,(H,19,20)/b18-9-

InChI Key

LCRIFEVVAZSIHU-NVMNQCDNSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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